Methyl chloroglyoxylate
Overview
Description
Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is an organic compound with the molecular formula C3H3ClO3 and a molecular weight of 122.51 g/mol . It is a colorless to light yellow liquid with a pungent odor and is highly reactive. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl Oxalyl Chloride is primarily used as a synthetic reagent in organic synthesis . It doesn’t have a specific biological target but serves as a versatile chemical reagent in the synthesis of various organic compounds .
Mode of Action
As an acylating agent, Methyl Oxalyl Chloride reacts with various substrates, introducing the acyl group into the target molecule . This compound is known for its high reactivity, which makes it a valuable tool in organic synthesis .
Biochemical Pathways
Methyl Oxalyl Chloride is involved in several synthesis pathways, including the regioselective synthesis of fused coumarins, cyclization to form substituted isoxazoles and heterocycles, intramolecular Wittig reactions, silyl enol ether acylation, and iron-mediated cleavage of C-C bonds .
Pharmacokinetics
Its polarity contributes to its solubility in most organic solvents, although it is insoluble in water .
Result of Action
The result of Methyl Oxalyl Chloride’s action is the formation of new organic compounds. For instance, it plays a crucial role in a novel process for creating key dolutegravir intermediates, which are essential components in the manufacture of HIV medications .
Action Environment
Methyl Oxalyl Chloride is sensitive to moisture and can undergo hydrolysis when exposed to it, releasing hydrochloric acid . Therefore, it necessitates handling under strictly anhydrous conditions to prevent any undesired reactions . Proper personal protective equipment (PPE), ventilation, and safety procedures are essential when handling this compound due to its corrosive nature and volatility .
Biochemical Analysis
Biochemical Properties
Methyl Oxalyl Chloride is known for its high reactivity, which makes it a valuable acylating agent widely used in organic synthesis . This includes the preparation of pharmaceuticals and agrochemicals, where its reactivity plays a significant role
Cellular Effects
It is known that Methyl Oxalyl Chloride can cause severe burns and eye damage, respiratory and digestive tract irritation, and it reacts vigorously with water, producing toxic gases . Therefore, it is likely that exposure to Methyl Oxalyl Chloride would have significant effects on cell function.
Molecular Mechanism
It is known to be a highly reactive acylating agent, which suggests that it may interact with biomolecules through acylation
Temporal Effects in Laboratory Settings
It is known that Methyl Oxalyl Chloride is sensitive to moisture and can undergo hydrolysis when exposed to moisture, releasing hydrochloric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl chloroglyoxylate can be synthesized by reacting oxalyl chloride with methanol. The reaction typically involves the following steps:
- Dissolve oxalyl chloride in a suitable solvent such as dichloromethane.
- Cool the solution to 0°C.
- Slowly add methanol to the solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions: Methyl chloroglyoxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form methyl glyoxylate and hydrochloric acid.
Reduction: It can be reduced to form methyl glycolate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous solutions; reaction occurs readily at room temperature.
Major Products Formed:
Nucleophilic Substitution: Substituted methyl glyoxylates.
Hydrolysis: Methyl glyoxylate and hydrochloric acid.
Reduction: Methyl glycolate.
Scientific Research Applications
Methyl chloroglyoxylate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl oxalyl chloride
- Methyl chlorooxoacetate
- Chloroglyoxylic acid methyl ester
Comparison: Methyl chloroglyoxylate is unique due to its specific reactivity and applications. While similar compounds like methyl oxalyl chloride and methyl chlorooxoacetate share some reactivity patterns, this compound is particularly valued for its role in synthesizing complex organic molecules and its use in pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
methyl 2-chloro-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUQEPZWVQIOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064003 | |
Record name | Methyl chloroglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5781-53-3 | |
Record name | Methyl oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5781-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl chloroglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl chloroglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CHLOROGLYOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z6XG83RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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